molecular formula C9H14O2 B8313376 1-Methoxy-4-(2-hydroxyethyl)-cyclohexa-1,4-diene

1-Methoxy-4-(2-hydroxyethyl)-cyclohexa-1,4-diene

Cat. No.: B8313376
M. Wt: 154.21 g/mol
InChI Key: YNRNLMCERFYBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-(2-hydroxyethyl)-cyclohexa-1,4-diene is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(4-methoxycyclohexa-1,4-dien-1-yl)ethanol

InChI

InChI=1S/C9H14O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2,5,10H,3-4,6-7H2,1H3

InChI Key

YNRNLMCERFYBTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CCC(=CC1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Liquid ammonia (520 mL) was condensed in a three-necked flask which was fitted with a cold finger and overhead stirrer and kept at -78° C. with a dry ice/isopropanol bath. A solution of 1-methoxy-4-hydroxymethyl-benzene (50 g, 329 mmol) in tetrahydrofuran (140 mL) was added to the reaction flask followed by the addition of small pieces of lithium wire (10.3 g, 1.48 mol) over a period of about 15 min. The reaction mixture was stirred an additional 30 min at -78° C. and then quenched by the slow addition of absolute ethanol (400 mL). After the reaction was completely quenched (white color), it was allowed to warm to room temperature overnight. This allowed most of the NH3 to evaporate. The residue was partitioned between water and diethyl ether, the organic layer collected, dried over anhydrous MgSO4, filtered and evaporated at reduced pressure. The residue, which still contained some water, was dissolved in methylene chloride, dried over anhydrous MgSO4, filtered and evaporated at reduced pressure to give crude 1-methoxy-4-(2-hydroxyethyl)-cyclohexa-1,4-diene (1) as an oil (40.3 g), which was used in the next step without further purification. This crude product was contaminated with the over-reduced product, 1-methoxy-4-(2-hydroxyethyl)-cyclohex-1-ene (2). Compound (1): 1H NMR δ (CDCl3) 2.12 (1H, br s), 2.28 (2H, t, J=7.5 Hz), 2.78 (4H, br s), 3.58 (3H, s), 3.73 (2H, t, J=7.5 Hz), 4.68 (1H, br s), 5.55 (1H, br s).
Quantity
520 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three

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